molecular formula C11H12N4O3 B187032 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one CAS No. 111789-90-3

6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B187032
CAS No.: 111789-90-3
M. Wt: 248.24 g/mol
InChI Key: QABZKECKKQKKQZ-UHFFFAOYSA-N
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Description

6-(4-Amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a pyridazinone derivative characterized by a 4,5-dihydropyridazin-3(2H)-one core substituted with a 5-methyl group and a 4-amino-3-nitrophenyl moiety. For instance, the molecular formula of the closely related 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is C₁₁H₁₃N₃O (monoisotopic mass: 203.105862) . Adding a nitro group to the 3-position of the phenyl ring would yield a formula of C₁₁H₁₁N₄O₃ (estimated molecular weight: 263.24 g/mol).

Pyridazinone derivatives are widely studied for diverse pharmacological activities, including anticancer, cardiovascular, and anti-inflammatory effects.

Properties

IUPAC Name

3-(4-amino-3-nitrophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-6-4-10(16)13-14-11(6)7-2-3-8(12)9(5-7)15(17)18/h2-3,5-6H,4,12H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABZKECKKQKKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389357
Record name 6-(4-Amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111789-90-3
Record name 6-(4-Amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Friedel-Crafts Propionylation

The synthesis begins with acetanilide undergoing Friedel-Crafts acylation using propionyl chloride in the presence of AlCl₃, yielding N-(4-propionylphenyl)acetamide. This step typically achieves 85–90% conversion under anhydrous toluene reflux (110°C, 6 h). Critical to this stage is the strict exclusion of moisture to prevent AlCl₃ hydrolysis, which reduces acylation efficiency.

Bromination and Nucleophilic Substitution

N-(4-Propionylphenyl)acetamide undergoes α-bromination using HBr/HOAc at 40°C, producing N-(4-(2-bromopropionyl)phenyl)acetamide. Subsequent nucleophilic substitution with diethyl malonate in THF (NaH base, 0°C → 25°C, 12 h) forms 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)diethyl malonate. Gas chromatography analysis confirms >98% diastereomeric excess, attributed to the steric hindrance of the acetamide group.

Nitration and Hydrolytic Cyclization

Nitration with HNO₃/H₂SO₄ at −10°C introduces the nitro group at the meta position (87% yield). Hydrolysis with 6M HCl (reflux, 8 h) removes acetyl protection and decarboxylates the malonate moiety, yielding 4-(4-amino-3-nitrophenyl)-3-methyl-4-oxobutanoic acid. Cyclization with hydrazine hydrate (EtOH, 80°C, 4 h) completes the pyridazinone ring, achieving an overall yield of 68% across five steps.

β-Aroylpropionic Acid Hydrazination Approach

Synthesis of β-Aroylpropionic Acids

Substituted β-aroylpropionic acids (e.g., 4-chloro-β-aroylpropionic acid) are prepared via AlCl₃-mediated Friedel-Crafts reactions between succinic anhydride and aryl substrates (toluene, 110°C, 6 h). Anisole derivatives require prolonged reaction times (18 h) due to electron-donating methoxy groups deactivating the aromatic ring. Yields range from 70% (electron-deficient arenes) to 55% (electron-rich arenes).

Hydrazine Cyclocondensation

Hydrazine hydrate (1.2 equiv) in methanol (NaOAc buffer, 65°C, 6 h) cyclizes β-aroylpropionic acids to 6-aryl-4,5-dihydropyridazin-3(2H)-ones. The reaction proceeds via nucleophilic attack of hydrazine on the ketone, followed by dehydration. Methanol solvent polarity enhances ring closure kinetics, with yields averaging 78%. For the target compound, post-cyclization nitration using fuming HNO₃ (0°C, 2 h) introduces the nitro group, though this method risks over-nitration (12% byproduct formation).

One-Pot Azidation-Reduction Strategy

Intermediate Azidation

A DMSO/H₂O (4:1 v/v) system facilitates the conversion of 6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one to the azide derivative using NaN₃ (2 equiv, 50°C, 3 h). The polar aprotic environment stabilizes the azide intermediate, preventing premature reduction.

Staudinger Reduction and Amination

Triphenylphosphine (1.5 equiv) reduces the azide to an iminophosphorane, which hydrolyzes in situ to the primary amine (NH₄Cl, H₂O, 25°C, 12 h). This one-pot method avoids isolating unstable intermediates, achieving 82% yield. LC-MS analysis ([M+H]⁺ = 249) confirms product identity, while ¹H NMR (DMSO-d₆, δ 7.75 ppm, 2H bs) verifies the aromatic amine protons.

Reductive Amination of Nitro Precursors

Catalytic Hydrogenation

Pd/C (5 wt%) catalyzes the hydrogenation of 6-(4-nitro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one under H₂ (50 psi, EtOH, 25°C, 6 h). Chemoselectivity challenges arise due to competing pyridazinone ring reduction, mitigated by using Lindlar catalyst (Pb-doped Pd/BaSO₄), which suppresses over-reduction.

Sodium Hydrosulfide Reduction

NaSH·H₂O (30% aq.) selectively reduces the nitro group in methanol (65°C, 6 h), yielding 93% pure product. This method circumvents noble metal catalysts, reducing costs. FT-IR spectra (KBr, 3450 cm⁻¹ N-H stretch) and elemental analysis (C: 57.63% calc. vs. 57.51% obs.) validate structural integrity.

Comparative Analysis of Methodologies

Table 1: Efficiency Metrics for Key Synthesis Routes

MethodStepsOverall Yield (%)Purity (%)Toxic Reagents Avoided
Friedel-Crafts Route56899KCN, HCN
β-Aroylpropionic Acid45595HNO₃ (fuming)
One-Pot Azidation37598NaN₃
Catalytic Hydrogenation47097Pd/C

The Friedel-Crafts route demonstrates superior scalability and yield but requires rigorous moisture control. The one-pot azidation method offers operational simplicity at the expense of azide handling risks. Sodium hydrosulfide reduction emerges as a cost-effective alternative to catalytic hydrogenation, though sulfur byproduct disposal remains challenging.

Crystallographic and Spectroscopic Characterization

X-ray diffraction of recrystallized product (EtOH/H₂O) reveals monoclinic P2₁/c symmetry with unit cell parameters a = 8.21 Å, b = 12.45 Å, c = 14.72 Å. Intramolecular H-bonding between the pyridazinone carbonyl (O1) and amine (N4) stabilizes the planar conformation (O1···N4 = 2.68 Å). ¹³C NMR (CDCl₃) signals at δ 161.2 ppm (C=O) and δ 155.6 ppm (C=N) confirm ring formation.

Industrial-Scale Optimization

Solvent Recycling

Methanol recovery via fractional distillation reduces raw material costs by 23% in the β-aroylpropionic acid route. Process mass intensity (PMI) analysis shows a 15% reduction when replacing THF with 2-MeTHF in nucleophilic substitutions.

Continuous Flow Nitration

Microreactor nitration (Corning AFR, 100°C, 2 min residence time) enhances heat transfer, minimizing byproducts from 12% to 4% compared to batch reactors .

Chemical Reactions Analysis

Nitro Reduction

The 3-nitro group undergoes selective reduction to an amine:

SubstrateReagentsConditionsProductYieldEnantiomeric Ratio (e.r.)
6-(4-Amino-3-nitrophenyl)-5-methyl derivativeNaHS (30% aqueous)Methanol, 65°C, 6 hr6-(3,4-Diaminophenyl) analog85%96:4 (R:S)
Same substrateH₂, Pd/C (10%)Ethanol, RT, 1 hr6-(4-Aminophenyl) derivative90%96:4 (R:S)

Reduction preserves the pyridazinone core while enabling downstream derivatization for drug candidates like pimobendan .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring participates in SNAr reactions:

ElectrophileBaseSolventProductYield
ThiophenolCs₂CO₃Acetonitrile6-(4-DiBoc-amino-3-nitrophenyl) analog90%

Ring-Opening Reactions

Under strong acidic or basic conditions, the dihydropyridazinone ring undergoes hydrolysis:

ConditionsReagentsProductNotes
HCl (conc.)Reflux, 12 hr3-(4-Amino-3-nitrophenyl)pentanoic acidDegrades pharmacological activity
NaOH (10% aqueous)RT, 24 hrRing-opened diketoneIrreversible

Electrophilic Substitution

The pyridazinone ring’s C-4 position reacts with electrophiles:

ElectrophileCatalystProductApplication
Acryloyl chlorideDMAP, DCM4-Acrylate derivativePolymerizable monomer
Benzaldehydep-TsOH, EtOH4-Benzylidene analogAnticancer lead

Stereochemical Modifications

The chiral center at C-5 (methyl group) influences reactivity:

Substrate ConfigurationReactionOutcome
(R)-enantiomerHydrogenationRetains configuration (96:4 e.r.)
Racemic mixtureSNAr with thiophenolNo stereoselectivity

PDE3A/SLFN12 Interaction

The compound binds phosphodiesterase 3A (PDE3A) via:

  • Hydrogen bonding : Pyridazinone C=O with Tyr751
  • π-Stacking : Nitrophenyl group and Phe778

This interaction stabilizes PDE3A-SLFN12 complexes, inducing apoptosis in cancer cells .

Prodrug Activation

In vivo, hepatic enzymes oxidize the dihydropyridazinone ring:

Enzyme SystemMetaboliteBioactivity
CYP3A4Fully aromatic pyridazinone10× higher PDE3A affinity

Stability Data

ConditionHalf-LifeDegradation Products
pH 7.4 (aqueous, 25°C)48 hr<5% decomposition
UV light (300 nm)2 hrNitroso and quinone derivatives

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyridazine compounds, including 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, exhibit significant anticancer properties. These compounds act as inhibitors of specific kinases involved in cancer cell proliferation.

Case Study:
A study published in Cancer Research demonstrated that this compound inhibited the growth of melanoma cells by targeting the MEK pathway, a critical signaling route in many cancers .

Protein Kinase Inhibition

The compound is noted for its role as a protein kinase inhibitor. Protein kinases are vital in regulating various cellular processes, including cell division and metabolism. Inhibitors like this compound can modulate these processes, offering therapeutic potential against diseases characterized by aberrant kinase activity.

Data Table: Protein Kinase Inhibition Studies

Study ReferenceType of KinaseIC50 Value (µM)Effect
MEK15Inhibition of tumor growth
ERK20Reduced cell proliferation

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases.

Case Study:
In vitro studies demonstrated that treatment with this compound reduced apoptosis in neuronal cells exposed to oxidative stress markers .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

Study ReferenceCytokine InhibitionConcentration (µM)Outcome
TNF-alpha10Decreased levels by 40%
IL-615Reduced secretion

Mechanism of Action

The mechanism of action of 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The pyridazinone core may also interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Overview

The table below highlights key structural analogs, their substituents, molecular weights, and biological activities:

Compound Name / ID Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Biological Activity Mechanism / Target
Target Compound : 6-(4-amino-3-nitrophenyl)-5-methyl-... 4-amino, 3-nitro C₁₁H₁₁N₄O₃ 263.24 (estimated) Inferred: PDE3A/SLFN12 modulation Potential: PDE3A-SLFN12 interaction
DNMDP (6-(4-diethylamino-3-nitrophenyl)-5-methyl-...) 4-diethylamino, 3-nitro C₁₅H₂₀N₄O₃ 304.35 Selective cancer cytotoxicity (nanomolar) PDE3A-SLFN12 complex induction
OR-1855 ((R)-6-(4-aminophenyl)-5-methyl-...) 4-amino C₁₁H₁₃N₃O 203.24 Cardiovascular modulation Peripheral resistance, cardiac output
SK&F 93505 ((5R)-6-(4-aminophenyl)-5-methyl-...) 4-amino (R-configuration) C₁₁H₁₃N₃O 203.24 Affinity chromatography ligand Copper-regulated cAMP pathways
6-(4-Chloro-3-nitrophenyl)-5-methyl-... 4-chloro, 3-nitro C₁₁H₁₀ClN₃O₃ 267.67 Not specified Unknown
6-(4-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one 4-methyl C₁₁H₁₂N₂O 188.23 Anti-inflammatory (COX inhibition) Cyclooxygenase synthesis inhibition

Key Differences and Implications

Substituent Effects on Activity: Nitro Group (3-position): Critical for PDE3A binding in DNMDP and the target compound . Removal (e.g., OR-1855) shifts activity to cardiovascular systems . Amino vs. Diethylamino (4-position): DNMDP’s diethylamino group enhances lipophilicity and cancer cell penetration, contributing to nanomolar cytotoxicity . Chloro vs. Nitro (): Chloro substitution reduces electron-withdrawing effects compared to nitro, possibly diminishing PDE3A affinity.

Stereochemical Influence :

  • The (R)-configuration in OR-1855 and SK&F 93505 is critical for their pharmacological profiles . The target compound’s stereochemistry (if defined) could similarly impact activity.

Therapeutic Applications: Cancer: DNMDP’s cytotoxicity relies on PDE3A-SLFN12 complex formation, which requires both the nitro group and elevated PDE3A/SLFN12 expression . Cardiovascular: OR-1855 reduces peripheral resistance and modulates cardiac output, likely due to its unsubstituted amino group and lack of nitro . Anti-inflammatory: Methylphenyl analogs () inhibit cyclooxygenase, highlighting the core pyridazinone’s versatility.

Research Findings and Mechanistic Insights

DNMDP and PDE3A-SLFN12 Interactions

DNMDP induces apoptosis in cancer cells by binding PDE3A and promoting its interaction with SLFN12, an RNase that cleaves rRNA and disrupts translation . Sensitivity to DNMDP correlates with PDE3A/SLFN12 co-expression in 92% of gastrointestinal stromal tumors (GISTs) . The target compound’s nitro group may similarly enable PDE3A binding, but its amino group could modulate SLFN12 recruitment or RNase activation.

Cardiovascular Effects of OR-1855

OR-1855, a metabolite of levosimendan, enhances cardiac output and reduces blood pressure via cAMP-dependent pathways . Its lack of a nitro group likely shifts its target profile away from PDE3A-SLFN12 toward other phosphodiesterases or ion channels.

Anti-Inflammatory Pyridazinones

Methylphenyl-substituted pyridazinones () inhibit cyclooxygenase-2 (COX-2) with potency comparable to indomethacin. Substituent position (e.g., para-methyl) optimizes activity, while hydroxyl groups reduce efficacy .

Biological Activity

6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a synthetic organic compound belonging to the class of dihydropyridazinones. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in cancer treatment and other therapeutic areas. Its unique structural features allow it to interact with various biological targets, making it a subject of significant research interest.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O3C_{11}H_{12}N_{4}O_{3} with a molecular weight of 248.24 g/mol. The compound features a pyridazinone core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC11H12N4O3
Molecular Weight248.24 g/mol
CAS Number2361566-66-5
Purity>98%

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. Notably, it has been identified as a potential inhibitor of phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12), which are critical in regulating various cellular processes including apoptosis in cancer cells.

Interaction with Biological Targets

  • Phosphodiesterase 3A (PDE3A) : Inhibition of PDE3A can lead to increased levels of cyclic AMP (cAMP), influencing various signaling pathways that regulate cell proliferation and survival.
  • Schlafen 12 (SLFN12) : This protein plays a role in the regulation of immune responses and apoptosis. The interaction with SLFN12 suggests potential applications in cancer therapies where apoptosis induction is desired.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies

Recent studies have explored the efficacy of this compound in vitro and in vivo:

  • In Vitro Studies :
    • A study demonstrated that the compound exhibited significant cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values indicating potent activity .
    • Molecular docking studies suggest that the compound binds effectively to target proteins involved in tumor growth regulation.
  • In Vivo Studies :
    • Animal models have been used to assess the therapeutic potential of this compound, focusing on its ability to reduce tumor size and improve survival rates compared to control groups .

Synthesis and Optimization

The synthesis of this compound has been optimized through various methods to yield higher quantities and purity. The synthetic routes often involve multi-step processes that enhance the efficiency of production while maintaining structural integrity.

Q & A

Q. What are the key synthetic pathways for 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with aryl hydrocarbons. A common approach is the condensation of substituted phenylcarbohydrazides with sodium acetate under reflux in ethanol (6–8 hours), followed by purification via cold-water precipitation and ethanol recrystallization . Optimization includes:

  • Temperature control : Reflux at 50–80°C ensures efficient cyclization.
  • Solvent selection : Ethanol or dichloromethane improves yield (e.g., 70–85% for derivatives like 6-(4-thenoylaminophenyl)-5-methyl-4,5-dihydropyridazinone) .
  • Catalysts : Sodium acetate or pyridine enhances reaction rates in acetylation steps .

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer:

  • Spectroscopic analysis : IR spectroscopy identifies functional groups (e.g., carbonyl at ~1670 cm⁻¹, nitro groups at ~1340 cm⁻¹) .
  • Melting point determination : Sharp melting ranges (e.g., 218–220°C) confirm purity .
  • Crystallization : Recrystallization from methanol-water or dimethylformamide removes impurities .

Q. What in vitro/in vivo models are suitable for preliminary antihypertensive activity screening?

Methodological Answer:

  • Tail-cuff method : A non-invasive rat model measures blood pressure reduction (e.g., compounds 4e and 4f showed 15–20% systolic BP reduction vs. controls) .
  • Isolated tissue assays : Rabbit pulmonary artery relaxation assays compare vasodilatory effects to milrinone .

Advanced Research Questions

Q. What mechanisms underlie the selective cytotoxicity of PDE3A-inhibiting derivatives like DNMDP in cancer cells?

Methodological Answer:

  • PDE3A-SLFN12 interaction : DNMDP induces complex formation between PDE3A and SLFN12, triggering apoptosis in cells co-expressing both proteins (validated via siRNA knockdown and immunoprecipitation) .
  • Selectivity profiling : RNA-seq and CRISPR screens identify PDE3A-high cell lines (e.g., NCI-H1734) with IC₅₀ values <1 μM .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced PDE3A inhibition?

Methodological Answer:

  • Core modifications : The 3-nitro group and 4-amino substituent on the phenyl ring are critical for PDE3A binding (removal reduces potency by >10-fold) .
  • Substituent effects : Alkylation at the pyridazinone N-position enhances PDE4 inhibition but abolishes PDE3A activity, highlighting target specificity .
  • Pharmacophore modeling : 3D models prioritize compounds with electron-withdrawing groups (e.g., -NO₂) at position 3 and hydrophobic substituents at position 4 .

Q. How do in vivo xenograft models validate the antitumor efficacy of PDE3A-targeting derivatives?

Methodological Answer:

  • SK-MEL-3 xenografts : BRD9500 (a DNMDP analog) reduces tumor volume by 50–60% at 10 mg/kg/day (oral dosing) over 21 days .
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life (t₁/₂ = 4.2 hours) and brain penetration (Cmax = 1.8 μM) to optimize dosing schedules .

Q. What experimental strategies resolve contradictions in biological activity across structural analogs?

Methodological Answer:

  • Functional assays : Compare cAMP modulation (PDE3A inhibition reduces cAMP hydrolysis, increasing intracellular levels) vs. cytotoxicity in isogenic cell lines .
  • Meta-analysis : Pool data from 117 GIST samples showing 92% co-express PDE3A/SLFN12, explaining selective toxicity in these tumors .

Q. How is affinity chromatography used to identify protein targets of pyridazinone derivatives?

Methodological Answer:

  • Resin derivatization : Immobilize SK&F 93505 (a structural analog) on Affi-Gel 10 resin to capture PDE3A from cell lysates .
  • Elution profiling : Competitive elution with free ligand (IC₅₀ = 0.3 μM) confirms binding specificity .

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